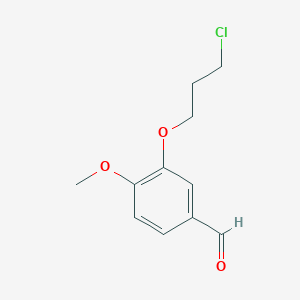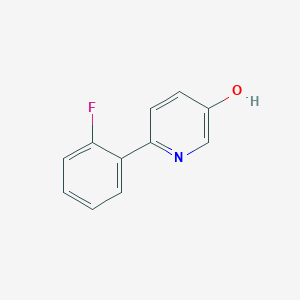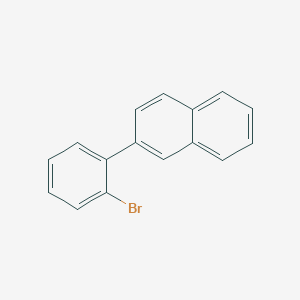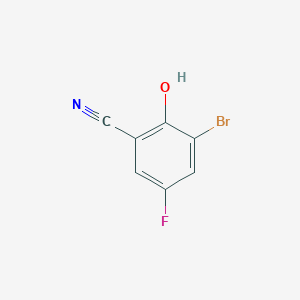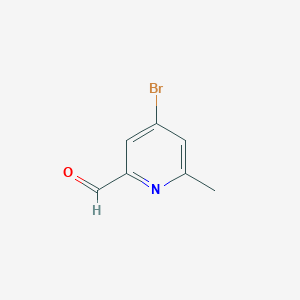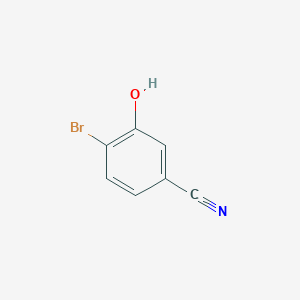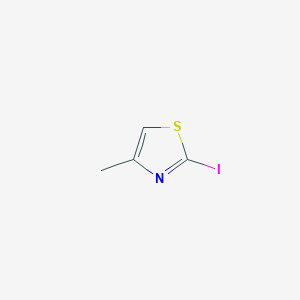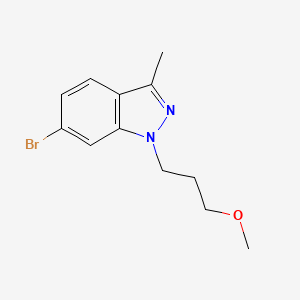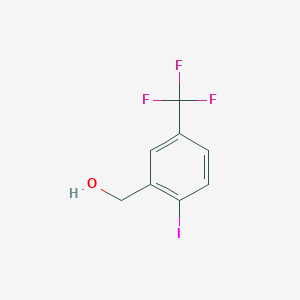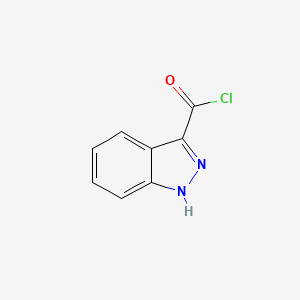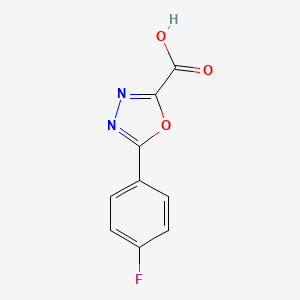
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity and its reactivity with other compounds.Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, closely related to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, are known for their application in thermally activated delayed fluorescence (TADF) and have been utilized in organic light-emitting diodes (OLEDs). The derivatives exhibit blue-shifted fluorescence and high external quantum efficiency, highlighting their potential in optoelectronics (Cooper et al., 2022).
- New series of 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties. These compounds, especially those containing Bromine, have shown potential as optical limiters, indicating applications in the field of optoelectronics (Chandrakantha et al., 2011).
Antimicrobial and Biological Activities
- Compounds structurally similar to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial activity. Studies have demonstrated their effectiveness against a broad panel of bacterial and fungal strains, with some derivatives exhibiting notable potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
- A series of novel 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Adimule et al., 2014).
Thermal and Dielectric Properties
- Poly(1,3,4-oxadiazole-ether)s with benzimidazole pendants have been synthesized and analyzed for their thermal and dielectric properties. These materials have shown promising results in terms of thermal stability and dielectric characteristics, suggesting applications in high-performance materials and electronics (Ganesh et al., 2014).
Environmental and Green Chemistry
- A novel, ultrasound-assisted synthesis method for 1,3,4-oxadiazole derivatives has been developed, emphasizing green chemistry principles. The synthesized compounds have demonstrated significant antimicrobial and antioxidant activities, showcasing their potential in medical and environmental applications (Yarmohammadi et al., 2020).
Safety And Hazards
This involves looking at the compound’s toxicity and any risks associated with handling or using it. It includes looking at safety data sheets and other sources of safety information.
Direcciones Futuras
This involves looking at potential future research directions. For a novel compound, this could include further studies to fully characterize its properties, investigations into its potential uses, and the development of new synthesis methods.
I hope this information is helpful. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZEFITCDULRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633344 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
944898-08-2 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

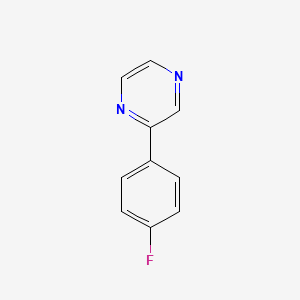
![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
